molecular formula C8H7ClFNO B13128784 1-(6-Amino-3-chloro-2-fluorophenyl)ethanone

1-(6-Amino-3-chloro-2-fluorophenyl)ethanone

Cat. No.: B13128784
M. Wt: 187.60 g/mol
InChI Key: MEYUHPWXOJUOGB-UHFFFAOYSA-N
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Description

1-(6-Amino-3-chloro-2-fluorophenyl)ethanone is an organic compound characterized by the presence of amino, chloro, and fluoro substituents on a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-3-chloro-2-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoroacetophenone, followed by reduction to introduce the amino group. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-3-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the ketone group to alcohol.

    Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(6-Amino-3-chloro-2-fluorophenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Amino-3-chloro-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The presence of amino, chloro, and fluoro groups allows it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Amino-3-chloro-2-fluorophenyl)boronic acid
  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Uniqueness

1-(6-Amino-3-chloro-2-fluorophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino, chloro, and fluoro groups on the phenyl ring, along with the ethanone group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

1-(6-amino-3-chloro-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H7ClFNO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,11H2,1H3

InChI Key

MEYUHPWXOJUOGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)N

Origin of Product

United States

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